Receptor Binding Affinity: (9R)-HHC vs. (9S)-HHC CB1 Conformational Preference
Computational molecular dynamics simulations demonstrate that (9R)-HHC exists primarily in a chair conformation within the CB1 receptor active site, placing the C9 methyl substituent in a favorable equatorial position, whereas (9S)-HHC exists in equilibrium between chair and twist-boat conformations, leading to less favorable binding and making (9S)-HHC a less favorable ligand compared to (9R)-HHC [1]. This conformational difference explains the observed divergence in functional activity between the two epimers, a distinction not present in Δ9-THC or Δ8-THC due to their unsaturated cyclohexene rings.
| Evidence Dimension | Conformational stability in CB1 receptor active site |
|---|---|
| Target Compound Data | (9R)-HHC: predominantly chair conformation; (9S)-HHC: chair/twist-boat equilibrium |
| Comparator Or Baseline | Δ9-THC: unsaturated C9-C10 bond constrains conformational flexibility |
| Quantified Difference | (9S)-HHC exhibits less favorable binding energetics than (9R)-HHC due to conformational penalty |
| Conditions | Molecular dynamics simulations of ligand-receptor complexes (CB1 and CB2) |
Why This Matters
This explains why sourcing HHC with defined (9R):(9S) ratios is essential for reproducible receptor pharmacology studies; the (9S)-isomer is not merely less potent but fundamentally conformationally disadvantaged.
- [1] Chen PP, et al. Origin of the Different Binding Affinities of (9R)- and (9S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors. ACS Chem Biol. 2025;20(8):2006-2013. View Source
